1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile
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Overview
Description
“1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile” is a chemical compound with the CAS Number: 1017468-05-1. Its molecular formula is C12H19N3O and it has a molecular weight of 221.3 .
Molecular Structure Analysis
The InChI code for “1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile” is 1S/C12H19N3O/c1-11(16)14-8-4-12(10-13,5-9-14)15-6-2-3-7-15/h2-9H2,1H3 . This code represents the molecular structure of the compound.Scientific Research Applications
Antibacterial and Antimicrobial Applications
1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile derivatives have been extensively studied for their antibacterial and antimicrobial properties. Research demonstrates that these compounds, especially when used as substrates for the synthesis of cyanopyridine derivatives, exhibit significant antimicrobial activity against a wide range of aerobic and anaerobic bacteria. For instance, specific derivatives synthesized from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile showed minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL against various bacterial strains, indicating their potent antibacterial nature (Bogdanowicz et al., 2013). Additionally, novel pyrrolidine-3-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial activity, indicating the broad spectrum of their potential applications in fighting infections (El-Mansy et al., 2018).
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of 1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile derivatives have also been a focal point of research, exploring their potential in various chemical reactions and the formation of novel compounds. A study on the chemical behavior of certain derivatives towards primary amines and heterocyclic amines, for example, revealed the possibility of constructing nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, pyridopyrimidines, and diazepines. This study not only demonstrated the versatility of these compounds in chemical synthesis but also their potential biological activity, which was investigated in the same study (Farouk et al., 2021).
Molecular Docking and In Silico Studies
In silico studies and molecular docking have also been conducted to predict the biological activity of derivatives of 1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile. These studies aim to understand the interaction of these compounds with biological targets, potentially revealing their therapeutic applications. For instance, research on hydroacridine (quinoline) derivatives, including some related to 1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile, has shown promising results as cholinesterase inhibitors, anti-inflammatory, and anticonvulsant agents. The presence of a pyrrolidine-2,5-diones fragment in these compounds was found to increase the indicators of biological activity, making them promising candidates for further pharmaceutical research (Smetanin et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-11(16)14-8-4-12(10-13,5-9-14)15-6-2-3-7-15/h2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIZPBOZYSQJCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)(C#N)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640654 |
Source
|
Record name | 1-Acetyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile | |
CAS RN |
1017468-05-1 |
Source
|
Record name | 1-Acetyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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